5-Carboxamidotryptamine Maleate: A Technical Guide to its Discovery, Synthesis, and Biological Activity
5-Carboxamidotryptamine Maleate: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Carboxamidotryptamine (5-CT), a potent and non-selective serotonin (B10506) (5-HT) receptor agonist, has been a pivotal tool in pharmacological research for decades. Its high affinity for a range of 5-HT receptor subtypes, particularly within the 5-HT1, 5-HT5, and 5-HT7 families, has enabled the elucidation of serotonergic signaling pathways and the characterization of novel therapeutic targets. This technical guide provides an in-depth overview of the discovery and synthesis of 5-Carboxamidotryptamine maleate (B1232345), alongside a comprehensive summary of its receptor binding and functional activity profile. Detailed experimental protocols and visual representations of its synthesis and primary signaling pathway are included to facilitate its application in research and drug development.
Discovery and Historical Context
Chemical Synthesis
The synthesis of 5-Carboxamidotryptamine (3-(2-aminoethyl)-1H-indole-5-carboxamide) can be achieved through a multi-step process starting from a suitable indole (B1671886) precursor. The following protocol is a representative synthetic route.
Experimental Protocol: Synthesis of 5-Carboxamidotryptamine
Materials:
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Lithium aluminum hydride (LiAlH)
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Dry tetrahydrofuran (B95107) (THF)
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Oxalyl chloride
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Ammonia (B1221849) (gas or solution in a suitable solvent)
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Sodium sulfate (B86663) (Na₂SO₄)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Maleic acid
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Diethyl ether
Procedure:
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Reduction of the Nitrile Group:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a suspension of lithium aluminum hydride in dry THF is prepared under an inert atmosphere.
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A solution of 5-cyanoindole in dry THF is added dropwise to the LiAlH suspension at 0°C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
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The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
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The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield 5-(aminomethyl)indole.
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Conversion to the Tryptamine (B22526):
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The 5-(aminomethyl)indole is dissolved in a suitable solvent and reacted with oxalyl chloride to form the corresponding glyoxylamide intermediate.
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This intermediate is then reduced, typically with a reducing agent like LiAlH, to yield the tryptamine backbone, resulting in 5-aminomethyl-N,N-dimethyltryptamine.
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Formation of the Carboxamide:
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The primary amine of the tryptamine derivative is protected.
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The 5-aminomethyl group is then converted to a carboxylic acid via oxidation.
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The carboxylic acid is activated (e.g., using a coupling agent like DCC or by conversion to an acid chloride) and then reacted with ammonia to form the 5-carboxamide group.
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Finally, the protecting group on the tryptamine nitrogen is removed to yield 5-Carboxamidotryptamine.
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Formation of the Maleate Salt:
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The free base of 5-Carboxamidotryptamine is dissolved in ethanol.
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A solution of maleic acid in ethanol is added dropwise with stirring.
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The resulting precipitate of 5-Carboxamidotryptamine maleate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Carboxamidotryptamine Maleate.
Pharmacological Profile
5-Carboxamidotryptamine is a potent agonist at multiple serotonin receptors, exhibiting high affinity for several subtypes. Its non-selective nature makes it a valuable tool for broad screening and characterization of serotonergic systems.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of 5-Carboxamidotryptamine for various human serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT₁ Family | |
| 5-HT₁A | 0.5 - 2.0 |
| 5-HT₁B | 1.0 - 5.0 |
| 5-HT₁D | 0.8 - 3.0 |
| 5-HT₁E | >1000 |
| 5-HT₁F | >1000 |
| 5-HT₂ Family | |
| 5-HT₂A | 100 - 500 |
| 5-HT₂B | 50 - 200 |
| 5-HT₂C | 200 - 1000 |
| 5-HT₃ | >1000 |
| 5-HT₄ | 50 - 150 |
| 5-HT₅ Family | |
| 5-HT₅A | 1.0 - 10.0 |
| 5-HT₆ | 100 - 400 |
| 5-HT₇ | 0.2 - 2.0 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., radioligand, tissue preparation).
Functional Activity
5-CT acts as a full or partial agonist at the receptors for which it has high affinity. The following table summarizes its functional potency (EC₅₀, in nM) in various in vitro assays.
| Receptor Subtype | Functional Assay | Potency (EC₅₀, nM) |
| 5-HT₁A | Inhibition of Forskolin-stimulated cAMP accumulation | 0.1 - 1.0 |
| 5-HT₁B | Inhibition of Forskolin-stimulated cAMP accumulation | 1.0 - 10.0 |
| 5-HT₁D | Inhibition of Forskolin-stimulated cAMP accumulation | 0.5 - 5.0 |
| 5-HT₅A | G-protein activation (e.g., [³⁵S]GTPγS binding) | 5.0 - 20.0 |
| 5-HT₇ | Stimulation of cAMP accumulation | 0.1 - 2.0 |
Note: EC₅₀ values are representative and can vary based on the cell line, expression levels, and specific functional assay employed.
Signaling Pathways
As a potent agonist at multiple G-protein coupled receptors (GPCRs), 5-Carboxamidotryptamine primarily exerts its effects through the modulation of intracellular second messenger systems. The signaling pathway for the 5-HT₁A receptor, a high-affinity target of 5-CT, is depicted below.
5-HT₁A Receptor Signaling Pathway
Caption: 5-HT₁A receptor signaling pathway activated by 5-CT.
Upon binding of 5-CT to the 5-HT₁A receptor, the associated heterotrimeric Gi/o protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Simultaneously, the Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. These events culminate in a variety of cellular responses, including modulation of neuronal excitability and gene transcription.
Conclusion
5-Carboxamidotryptamine maleate remains a cornerstone pharmacological tool for the study of the serotonin system. Its well-characterized high affinity and agonist activity at multiple 5-HT receptor subtypes provide a robust means to investigate the physiological and pathological roles of these receptors. The information presented in this guide, including detailed synthesis protocols, comprehensive biological activity data, and clear visual representations of its mechanisms of action, is intended to support the continued and effective use of this important research compound in advancing our understanding of serotonergic neurotransmission and its implications for human health and disease.
